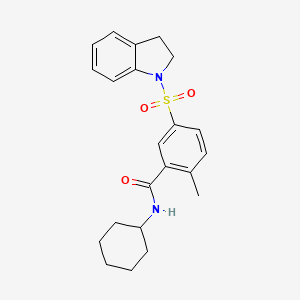
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide, also known as GW4869, is a small molecule inhibitor with a chemical structure that inhibits neutral sphingomyelinase-2 (nSMase2) activity. This molecule has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用機序
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide inhibits the activity of nSMase2, which is involved in the production of ceramide, a lipid molecule that plays a role in various cellular processes. By inhibiting nSMase2, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide reduces the production of ceramide, which can lead to the inhibition of various cellular processes involved in disease progression.
Biochemical and Physiological Effects:
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have various biochemical and physiological effects, including the inhibition of exosome secretion, the reduction of amyloid-beta and tau protein accumulation, and the inhibition of virus replication. Additionally, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has several advantages for lab experiments, including its small molecular size, which allows for easy cell penetration and uptake. Additionally, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have low toxicity in both in vitro and in vivo studies. However, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has limitations, including its relatively low solubility in water, which can limit its use in certain experiments.
将来の方向性
There are several future directions for N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide research, including the development of more potent and selective inhibitors of nSMase2. Additionally, further studies are needed to determine the optimal dosage and administration of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide for therapeutic applications in various diseases. Furthermore, the potential use of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide as a drug delivery system for targeted therapy is an area of future research.
合成法
The synthesis of N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide involves several steps, including the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-cyclohexyl-2-aminoethanesulfonic acid to form the amide. The final step involves the reaction of the amide with 2,3-dihydro-1H-indole to form N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide.
科学的研究の応用
N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and infectious diseases. In cancer research, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to inhibit the exosome secretion pathway, which is involved in tumor growth and metastasis. In neurodegenerative disorders, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to reduce the accumulation of amyloid-beta and tau proteins, which are involved in Alzheimer's disease. In infectious diseases, N-cyclohexyl-5-(2,3-dihydro-1H-indol-1-ylsulfonyl)-2-methylbenzamide has been shown to inhibit the replication of viruses such as hepatitis C and dengue virus.
特性
IUPAC Name |
N-cyclohexyl-5-(2,3-dihydroindol-1-ylsulfonyl)-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O3S/c1-16-11-12-19(15-20(16)22(25)23-18-8-3-2-4-9-18)28(26,27)24-14-13-17-7-5-6-10-21(17)24/h5-7,10-12,15,18H,2-4,8-9,13-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWQZLPLHCDKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCC3=CC=CC=C32)C(=O)NC4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[1-(2-methylbenzyl)-2-pyrrolidinyl]-N-4-pyridinyl-2-thiophenecarboxamide](/img/structure/B6072133.png)
![N-(3-methoxybenzyl)-4-[(6-methyl-3-oxo-2,3-dihydro-4-pyridazinyl)methyl]benzenesulfonamide](/img/structure/B6072143.png)
![1-{3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]propanoyl}-2-(methoxymethyl)piperidine](/img/structure/B6072149.png)
![methyl 4-[(4-{3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propyl}-1-piperidinyl)methyl]benzoate](/img/structure/B6072150.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B6072159.png)
![1-(3-chlorophenyl)-4-[1-(3,4-difluorobenzoyl)-3-piperidinyl]piperazine](/img/structure/B6072176.png)

![1-methyl-4-[(2,4,5-trichlorophenoxy)acetyl]piperazine](/img/structure/B6072211.png)
![N-{2-[(5-fluoro-2-methylphenyl)amino]-2-oxoethyl}-2-methylbenzamide](/img/structure/B6072214.png)
![4-(2-fluorophenyl)-1-isopropyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6072215.png)
![2-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-N-[(1E)-(dimethylamino)methylene]benzenesulfonamide](/img/structure/B6072218.png)

![2-[4-[(5-methyl-2-thienyl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B6072230.png)
![3-(4-chlorophenyl)-2-methyl-7-propylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6072234.png)